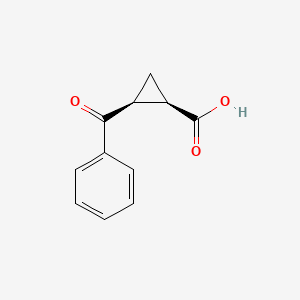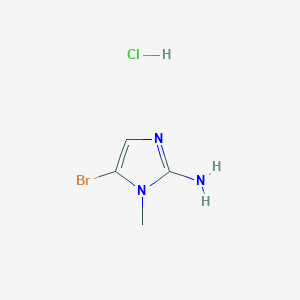![molecular formula C8H8O2S B2887240 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde CAS No. 623564-80-7](/img/structure/B2887240.png)
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound can be achieved through a reaction involving 2-thiopheneethanol, paraformaldehyde, and magnesium bromide in acetonitrile. The mixture is refluxed for 24 hours, then cooled to room temperature and concentrated by evaporation under reduced pressure.Molecular Structure Analysis
The molecular structure of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde is represented by the InChI code: 1S/C8H8O2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3-4H,1-2,5H2 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 339.9±42.0 °C and a predicted density of 1.309±0.06 g/cm3 .Applications De Recherche Scientifique
1. Antiseptic Properties The compound 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde demonstrates significant antiseptic properties. A study noted that its derivatives, particularly 2,5-bis(alkylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehydes, exhibit bacteriostatic effects and are recognized for their strong and safe antiseptic qualities. This was observed during reactions with alcohols to obtain potentially biologically active derivatives (Keiko et al., 2008).
2. Fluorescence Applications The compound has applications in fluorescence, as certain thieno[3,2-c]pyrans, including this compound, exhibit tunable fluorescence. This characteristic depends on the substituents, with some derivatives showing high fluorescence quantum yields and large Stokes shifts (Sahu et al., 2014).
3. Synthesis of Novel Derivatives This compound is a key player in synthesizing various novel derivatives. It has been used in creating new 1,4-dihydropyridine derivatives possessing 4-pyrone moieties, which have been evaluated for their calcium channel antagonist activity (Shahrisa et al., 2012).
4. Cytotoxicity and Matrix Metalloproteinase Inhibition Another research aspect involves evaluating the compound's effects on cytotoxicity and matrix metalloproteinase inhibition. This was particularly noted in a study involving the synthesis of new carbonitriles with the compound as a precursor (Ignatovich et al., 2015).
5. Optical Properties The compound also plays a role in studying optical properties. Research into its derivatives, particularly in the context of thieno[3,2-c]quinolines, has led to the understanding of structure-optical properties relationships and potential applications such as invisible ink dyes (Bogza et al., 2018).
6. Biological Activity The compound's derivatives have been studied for their biological activity. For instance, a study on 4H-thieno[3,2-c]chromene derivatives, which can be derived from this compound, found significant antiulcer activity (Bogza et al., 2015).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements associated with it are H319, H335, H302+H312+H332, and H315, indicating that it can cause eye irritation, respiratory irritation, and skin irritation. It’s recommended to handle it with protective gloves and avoid breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONVCZPIYCTGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1SC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2887158.png)
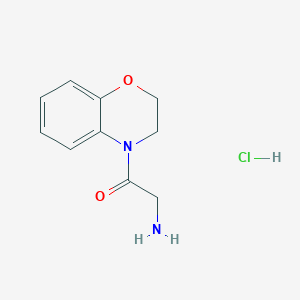

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)
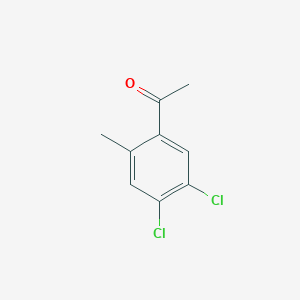
![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2887168.png)
![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)


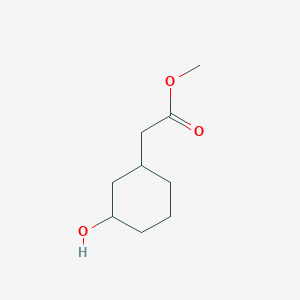
![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)
